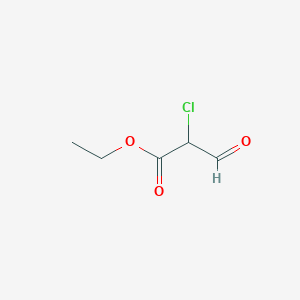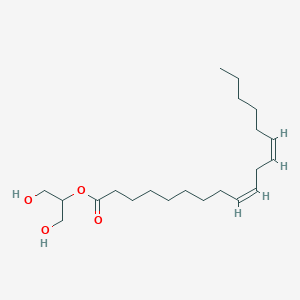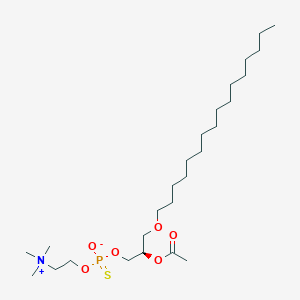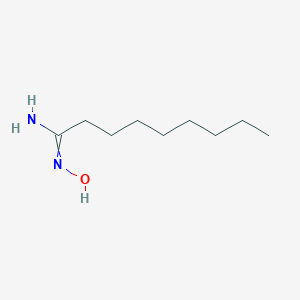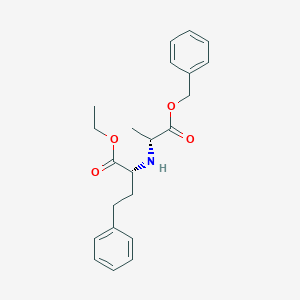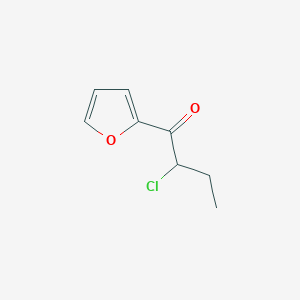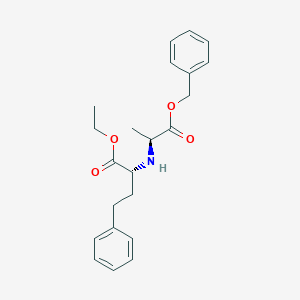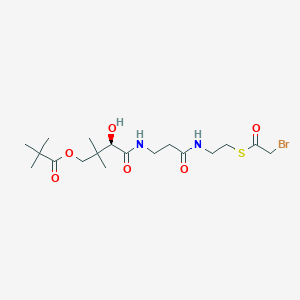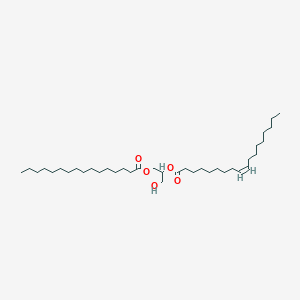
1-棕榈酰-2-油酰甘油
描述
1-palmitoyl-2-oleoylglycerol is a 1,2-diglyceride with palmitoyl and oleoyl as the two acyl groups. It is functionally related to an oleic acid and a hexadecanoic acid.
科学研究应用
促生丝体因子
1-棕榈酰-2-油酰甘油已被确定为苏铁属植物(苏铁科)苏铁的珊瑚状根中的一种促生丝体因子(HIF)。研究发现,珊瑚状根的粗甲醇提取物诱导了念珠藻属丝状细胞聚集体分化为可动生丝体 .
营养特性
1-棕榈酰-2-油酰甘油是母乳脂肪中一种关键的结构脂类,在为婴儿提供营养和能量方面起着至关重要的作用。它在中华母乳脂肪中含量更高,可能更适合中国婴儿的生长 .
促进早期生长
富含1-棕榈酰-2-油酰甘油的膳食油显着提高了幼鱼的体重增长率、蛋白质含量和肌肉多不饱和脂肪酸,进而显着改变了肌肉的弹性和凝聚性 .
改善肠道健康
富含1-棕榈酰-2-油酰甘油的膳食油还可以通过显着增加鱼类肠道褶皱高度、粘膜厚度和肠壁厚度来保护肠道组织 .
调节肠道菌群
富含1-棕榈酰-2-油酰甘油的膳食油调节肠道菌群。特别是,它显着增加了益生菌并减少了潜在病原体 .
改善口服生物利用度
作用机制
Target of Action
1-Palmitoyl-2-oleoylglycerol, also known as 1-Palmitoyl-2-oleoyl-rac-glycerol, is a synthetic lung surfactant used to treat infant respiratory distress syndrome . Its primary target is the alveoli in the lungs .
Mode of Action
The compound acts by reducing interfacial tension at the air/water interfaces in the alveoli . This prevents the tension from pulling the alveolar membranes inwards, which would otherwise lead to alveolar collapse and result in respiratory distress .
Biochemical Pathways
It is known that the compound plays a significant role in the hormogonium-inducing factor (hif)-1 , which is involved in various biological processes.
Pharmacokinetics
It is known that the compound is administered intratracheally .
Result of Action
The primary result of the action of 1-Palmitoyl-2-oleoylglycerol is the prevention of alveolar collapse, thereby reducing the likelihood of acute respiratory distress . This is particularly beneficial in the treatment of infant respiratory distress syndrome .
安全和危害
生化分析
Biochemical Properties
1-Palmitoyl-2-oleoylglycerol plays a critical role in providing nutrients and energy . It is a 1,2-diacyl-sn-glycerol, with palmitoyl as the 1-acyl group and oleoyl as the 2-acyl group . The N-glycosylation of N197 and N232 is essential for its activity and intracellular transport .
Cellular Effects
In cellular processes, 1-Palmitoyl-2-oleoylglycerol has been shown to have significant effects. For instance, it has been found to improve 2,4-dinitrochlorobenzene (DNCB)-induced skin lesions in a human-like mouse model of atopic dermatitis .
Molecular Mechanism
The molecular mechanism of 1-Palmitoyl-2-oleoylglycerol involves reducing interfacial tension at the air/water interfaces in the alveoli . This prevents the tension from pulling the alveolar membranes inwards which would collapse them and lead to respiratory distress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Palmitoyl-2-oleoylglycerol can change over time. For instance, a study found that 1-Palmitoyl-2-oleoylglycerol significantly improved the growth and intestinal health of juvenile fish . Another study found that the binary phase behavior of a mixture of 1-Palmitoyl-2-oleoylglycerol and another TAG plays an important role in the crystallization of palm oil .
Dosage Effects in Animal Models
In animal models, the effects of 1-Palmitoyl-2-oleoylglycerol can vary with different dosages. For example, it has been found to attenuate the glucose increase and maintain serum insulin at levels similar to those seen with control mice .
Metabolic Pathways
1-Palmitoyl-2-oleoylglycerol is involved in various metabolic pathways. It is a key structural lipid in the breast milk fat, playing a critical role in providing nutrients and energy for infants .
Transport and Distribution
The transport and distribution of 1-Palmitoyl-2-oleoylglycerol within cells and tissues are crucial for its function. For instance, the presence of solid fat at the level examined does not affect lipid metabolism and lipemia, but 1-Palmitoyl-2-oleoylglycerol diet significantly affects non-esterified fatty acid (NEFA) and glucose concentrations .
Subcellular Localization
The subcellular localization of 1-Palmitoyl-2-oleoylglycerol and any effects on its activity or function are also important. For example, both 1-Palmitoyl-2-oleoylglycerol and another TAG are palmitoylated in cortical neurons in vitro and in vivo, and palmitoylation of select cysteine residues is required for correct subcellular localization .
属性
IUPAC Name |
(1-hexadecanoyloxy-3-hydroxypropan-2-yl) (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H70O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,35,38H,3-16,19-34H2,1-2H3/b18-17- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJYLHKQOBOSCP-ZCXUNETKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H70O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101309430 | |
| Record name | 1-Palmitoyl-2-oleoylglycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101309430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3123-73-7 | |
| Record name | 1-Palmitoyl-2-oleoylglycerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3123-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Palmitoyl-2-oleoyl-sn-glycerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003123737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Palmitoyl-2-oleoylglycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101309430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-PALMITOYL-2-OLEOYLGLYCEROL, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TX2844DJ8C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-palmitoyl-2-oleoylglycerol interact with cell membranes and what are the downstream effects?
A: 1-Palmitoyl-2-oleoylglycerol, like other diacylglycerols, can insert itself into lipid bilayers and influence membrane structure. Studies using 31P NMR and freeze-fracture techniques have shown that 1-palmitoyl-2-oleoylglycerol induces highly curved regions within model membranes composed of phosphatidylcholine, phosphatidylcholine-phosphatidylethanolamine mixtures, or phosphatidylcholine-phosphatidylinositol mixtures []. This alteration in membrane curvature is accompanied by the formation of folds and intramembrane particles. These structural changes can impact membrane protein function and influence various cellular processes.
Q2: How does the presence of 1-palmitoyl-2-oleoylglycerol impact Protein Kinase C activity?
A: Research suggests that the activation of protein kinase C (PKC) is related to the interface between coexisting diacylglycerol-enriched and diacylglycerol-poor lipid domains []. In studies using model membranes, 1-palmitoyl-2-oleoylglycerol was shown to support the activity of PKC alpha and PKC eta, particularly in the gel phase where coexisting lipid phases were observed []. The maximal activity of PKC was observed within a specific range of 1-palmitoyl-2-oleoylglycerol concentrations where these distinct lipid domains coexisted. This suggests that the ability of 1-palmitoyl-2-oleoylglycerol to modulate membrane structure and create these domains plays a crucial role in PKC activation.
Q3: Are there any enzymes known to specifically metabolize diacylglycerols containing arachidonate, and how does this relate to 1-palmitoyl-2-oleoylglycerol?
A: Yes, research has identified an arachidonoyl-diacylglycerol kinase that exhibits high selectivity for diacylglycerols containing arachidonate at the sn-2 position of the glycerol backbone []. This enzyme, purified from bovine testis, shows significantly higher affinity for sn-1-stearoyl-2-arachidonoylglycerol compared to 1-palmitoyl-2-oleoylglycerol []. This difference in substrate specificity highlights the importance of the fatty acid composition in diacylglycerol metabolism and signaling. While 1-palmitoyl-2-oleoylglycerol plays a role in PKC activation, other diacylglycerol species, particularly those containing arachidonate, are subject to distinct metabolic pathways potentially regulating different cellular functions.
Q4: Can the C1 domain of Protein Kinase C distinguish between different anionic lipids, and how does this relate to 1-palmitoyl-2-oleoylglycerol?
A: Studies on the isolated C1B domain of protein kinase C beta II have revealed that it exhibits a remarkable selectivity for phosphatidylserine over other anionic lipids []. While the C1B domain interacts with anionic lipids in a diacylglycerol/phorbol ester-dependent manner, its affinity for phosphatidylserine is significantly higher compared to other anionic lipids like phosphatidylglycerol []. This selectivity for phosphatidylserine is also stereospecific, mirroring the preference observed for the full-length protein kinase C []. This suggests that the C1 domain, in conjunction with its binding to diacylglycerol, plays a crucial role in targeting protein kinase C to specific membrane regions enriched in phosphatidylserine.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



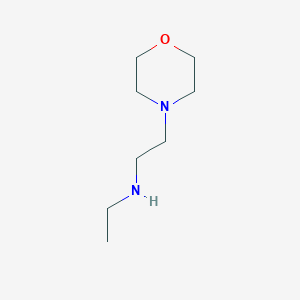

![2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B17430.png)

